molecular formula C25H22BrNO3S B11680134 4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one

4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one

Cat. No.: B11680134
M. Wt: 496.4 g/mol
InChI Key: UMZCVSDOOOJNMR-UHFFFAOYSA-N
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Description

4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one is a complex organic compound that features a combination of bromophenyl, methylphenylsulfonyl, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.

    Attachment of the Methylphenylsulfonyl Group: This step involves a sulfonylation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

    Formation of the Butan-2-one Moiety: The final step involves the addition of a butan-2-one group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one
  • 4-{3-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one
  • 4-{3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one

Uniqueness

The uniqueness of 4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one lies in its bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C25H22BrNO3S

Molecular Weight

496.4 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-1-(4-methylphenyl)sulfonylindol-2-yl]butan-2-one

InChI

InChI=1S/C25H22BrNO3S/c1-17-7-14-21(15-8-17)31(29,30)27-23-6-4-3-5-22(23)25(24(27)16-9-18(2)28)19-10-12-20(26)13-11-19/h3-8,10-15H,9,16H2,1-2H3

InChI Key

UMZCVSDOOOJNMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2CCC(=O)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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